molecular formula C12H15N3 B2510447 4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine CAS No. 1174833-98-7

4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B2510447
CAS No.: 1174833-98-7
M. Wt: 201.273
InChI Key: NLHKTSMRUSPZMA-UHFFFAOYSA-N
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Description

4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group and a benzyl group, both attached to the pyrazole ring, making it a substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylbenzylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrazole-3-amine: Lacks the benzyl group, making it less hydrophobic.

    1-(4-methylbenzyl)-1H-pyrazol-3-amine: Lacks the methyl group on the pyrazole ring.

    4-methyl-1-(4-chlorobenzyl)-1H-pyrazol-3-amine: Contains a chlorine atom instead of a methyl group on the benzyl ring.

Uniqueness

4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is unique due to the presence of both a methyl group and a benzyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and improve its solubility in organic solvents.

Properties

IUPAC Name

4-methyl-1-[(4-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-7-10(2)12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHKTSMRUSPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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